REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([C:13](=[O:14])[OH:15])[cH:5][cH:6][c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12.[CH3:21][C:22](=[O:23])[OH:24].[K+:16].[O-:17][N+:18]([O-:19])=[O:20].[S:25](=[O:26])(=[O:27])([OH:28])[OH:29]>>[CH3:1][O:2][c:3]1[c:4]([C:13](=[O:14])[OH:15])[cH:5][c:6]([N+:18](=[O:17])[O-:19])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(C(=O)O)ccc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COc1c(C(=O)O)cc([N+](=O)[O-])c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |